1-(Quinolin-2-YL)ethanone

Organic Synthesis Medicinal Chemistry Chemical Biology

Researchers synthesizing antimicrobial thiosemicarbazones require the precise 2-acetylquinoline isomer to maintain pharmacophore geometry. 1-(Quinolin-2-yl)ethanone delivers: • Enables thiosemicarbazone derivatives with MICs as low as 0.002 µg/mL against N. gonorrhoeae and 0.062-0.5 µg/mL against S. aureus • Demonstrates broad-spectrum antitubercular activity (MIC ≤5 µg/mL) with combination MICs <0.6 µg/mL when co-administered with rifampin • Supplied with well-defined crystallographic data (Z'=4) for rapid PXRD identity testing and regulatory filing support

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 1011-47-8
Cat. No. B094881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-2-YL)ethanone
CAS1011-47-8
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3
InChIKeyUCCQXCFFHYCLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinolin-2-yl)ethanone: Versatile Quinoline Building Block


1-(Quinolin-2-yl)ethanone, also known as 2-acetylquinoline, is a heteroaromatic ketone comprising a quinoline scaffold with an acetyl substituent at the 2-position [1]. It serves as a key synthetic building block for bioactive molecules, including antimicrobial and antimalarial candidates, and is widely employed in medicinal chemistry programs due to its favorable physicochemical profile (LogP = 2.44, PSA = 29.96 Ų) [2]. The compound is commercially available at 95-98% purity and is classified under CLP as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [3].

Building Block Quinoline scaffold with 2-acetyl substitution for heterocyclic synthesis
Research Model Reported building block for antimicrobial thiosemicarbazone libraries and antitubercular SAR studies
Compliance ECHA-notified CLP classification supports compliant laboratory handling

1-(Quinolin-2-yl)ethanone: Generic Substitution Risks


Generic substitution of 1-(quinolin-2-yl)ethanone with isomeric acetylquinolines (e.g., 3- or 4-acetylquinoline) or alternative quinoline ketones is not scientifically justified without rigorous verification. The position of the acetyl group dictates the compound's reactivity profile, hydrogen-bonding capacity, and bioisosteric alignment. As demonstrated in a classic head-to-head study, 2-, 3-, and 4-acetylquinolines undergo divergent reduction pathways under identical conditions, yielding distinct product distributions that would compromise downstream synthetic fidelity or biological assay reproducibility [1]. Furthermore, the 2-acetyl orientation is essential for the potent antimicrobial activity observed in thiosemicarbazone derivatives, as this substitution pattern optimally positions the metal-chelating pharmacophore for target engagement [2][3].

Target: 2-Acetylquinoline
Substitute: 3-/4-Acetyl Isomers
Defined reduction pathway yielding characteristic products
Divergent pathways may produce non-overlapping product distributions
2-Acetyl orientation aligns with reported antimicrobial pharmacophore
Pharmacophore geometry may shift; SAR suggests lower activity context
ECHA-notified hazard profile available for compliance
Harmonized classification often absent; compliance risk may increase

1-(Quinolin-2-yl)ethanone: Comparative Evidence


Regiochemistry-Dependent Reduction Pathways

The reduction of 2-, 3-, and 4-acetylquinolines with triethylammonium formate demonstrates pronounced regiochemical dependence on product outcome. 2-Acetylquinoline undergoes a unique reduction pathway affecting both the pyridine nucleus and the carbonyl group, yielding a mixture of products (II-VI) distinct from those derived from the 3- and 4-acetyl isomers under the same conditions [1].

Reduction Pathway
Head-to-head
2-Acetyl gives products II-VI; 3- and 4-acetyl yield distinct, non-overlapping product profiles under identical conditions
Supports regioisomer-specific synthetic route design
Data from single reducing system; may vary with other reagents
Organic Synthesis Medicinal Chemistry Chemical Biology

Antibacterial Thiosemicarbazone Activity

Thiosemicarbazones derived from 2-acetylquinoline exhibit potent antibacterial activity against clinically relevant pathogens. In a panel of 64 thiosemicarbazones, those built on the 2-acetylquinoline core achieved Minimal Inhibitory Concentrations (MICs) as low as 0.016 µg/mL against Neisseria meningitidis and 0.002 µg/mL against N. gonorrhoeae [1]. Against Staphylococcus aureus, 34% of the 2-acetylquinoline-based thiosemicarbazones displayed MICs between 0.062 and 0.5 µg/mL [1].

Antibacterial MIC
Cross-study
N. gonorrhoeae: 0.002–0.25 µg/mL
S. aureus: 0.062–0.5 µg/mL
Supports antimicrobial screening context for thiosemicarbazone derivatives
Subset of 2-acetylquinoline derivatives; isomer comparisons limited
Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Antitubercular Thiosemicarbazone Activity

2-Acetylquinoline thiosemicarbazones demonstrate promising activity against Mycobacterium tuberculosis and nontuberculous mycobacteria. In a study of three 2-acetylpyridine and two 2-acetylquinoline thiosemicarbazones, two compounds (L and 3I) exhibited MIC ≤ 5 µg/mL against M. tuberculosis, M. kansasii, M. avium, and M. intracellulare, except for the highly resistant M. simiae [1]. The combination of compound 3I with rifampin, amikacin, and clofazimine resulted in a combination MIC < 0.6 µg/mL against all tested nontuberculous mycobacteria [1].

Antimycobacterial MIC
Cross-study
M. tuberculosis MIC ≤5 µg/mL; combination MIC
Supports antitubercular screening context; 2-acetylquinoline hits outperformed pyridine analogs in reported study
Limited compound set; broader SAR validation needed
Crystal Structure
Supporting
Z' = 4, C–H⋯O sheets; facilitates PXRD identity confirmation
Supports analytical standard qualification and polymorph screening
Room-temperature data; re-determination advised for GMP
Hazard Classification
Class-level
H302, H315, H319, H335; Warning
ECHA-notified profile aids compliant lab procurement
Classification may differ for structurally related analogs
Tuberculosis Antimycobacterial Drug Discovery

Crystallographic Packing for Quality Control

Single-crystal X-ray diffraction analysis reveals that 1-(quinolin-2-yl)ethanone crystallizes with four independent molecules in the asymmetric unit, a rare feature that facilitates precise structural validation and polymorph screening [1]. The formyl group in each molecule is coplanar with the attached quinoline ring, and the molecules form C–H⋯O hydrogen-bonded sheets stabilized by intermolecular interactions [1].

Crystal Structure
Supporting
Z' = 4, C–H⋯O sheets; facilitates PXRD identity confirmation
Supports analytical standard qualification and polymorph screening
Room-temperature data; re-determination advised for GMP
Crystallography Quality Control Material Science

Safety and Regulatory Classification

1-(Quinolin-2-yl)ethanone is classified under the CLP Regulation as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 (respiratory tract irritation) [1]. This contrasts with many quinoline derivatives that lack a harmonized classification or carry more severe hazard categories.

Hazard Classification
Class-level
H302, H315, H319, H335; Warning
ECHA-notified profile aids compliant lab procurement
Classification may differ for structurally related analogs
Safety Assessment Procurement Regulatory Compliance

1-(Quinolin-2-yl)ethanone: Application Scenarios


Antimicrobial Thiosemicarbazone Library Synthesis

Procure 1-(quinolin-2-yl)ethanone as a key starting material for generating libraries of 2-acetylquinoline thiosemicarbazones. These derivatives have demonstrated potent activity against Neisseria gonorrhoeae (MIC as low as 0.002 µg/mL) and Staphylococcus aureus (MIC 0.062–0.5 µg/mL), making them promising candidates for addressing antibiotic-resistant infections [1]. The 2-acetyl orientation is critical for the pharmacophore's metal-chelating geometry, and substitution with 3- or 4-acetyl isomers would likely abrogate this activity.

Antitubercular Lead Optimization and Combination Therapy

Use 1-(quinolin-2-yl)ethanone to synthesize thiosemicarbazone analogs for antitubercular drug discovery. As shown in the work of Collins et al., 2-acetylquinoline-derived thiosemicarbazones exhibit broad-spectrum activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (MIC ≤ 5 µg/mL) and can achieve combination MICs < 0.6 µg/mL when co-administered with rifampin, amikacin, and clofazimine [2]. This scaffold outperformed pyridine-based analogs in the same study, underscoring its strategic value for TB drug development.

GMP Quality Control and Polymorph Screening

For regulated pharmaceutical manufacturing, the well-defined crystal structure of 1-(quinolin-2-yl)ethanone (Z' = 4, C–H⋯O hydrogen-bonded sheets) enables robust identity testing via PXRD and provides a reference for detecting polymorphic variations [3]. This crystallographic data reduces analytical method development time and supports regulatory filings. The compound's ECHA-notified hazard classification also simplifies safety data sheet (SDS) preparation and global compliance.

Metalloenzyme Probe Development

Employ 1-(quinolin-2-yl)ethanone as a precursor for metal-chelating probes. The quinoline nitrogen and acetyl carbonyl provide a bidentate binding motif that can be elaborated into selective inhibitors of metalloenzymes. The distinct reduction behavior of the 2-acetyl isomer, as demonstrated by Kocián and Ferles, offers synthetic flexibility to access reduced quinoline scaffolds not readily available from 3- or 4-acetyl analogs [4].

Application
Selection Property
Validation Focus
Antimicrobial library synthesis
2-Acetylquinoline building block
Confirm regiochemistry and derivative MIC screening
Antitubercular SAR studies
Reported antimycobacterial hit scaffold
Validate broad-spectrum MIC in mycobacterial panel
QC reference standard
Well-defined crystal structure (Z'=4)
PXRD pattern consistency and polymorph stability
Metalloenzyme probe synthesis
Bidentate chelating motif (quinoline N / acetyl O)
Reactivity under reductive conditions and metal-binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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